molecular formula C7H9NOS B13988320 2-(1-Oxidopyridin-4-yl)ethanethiol CAS No. 69603-81-2

2-(1-Oxidopyridin-4-yl)ethanethiol

Cat. No.: B13988320
CAS No.: 69603-81-2
M. Wt: 155.22 g/mol
InChI Key: MYCDMRYLTZPKBM-UHFFFAOYSA-N
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Description

2-(1-Oxidopyridin-4-yl)ethanethiol is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a thiol group attached to an ethane chain, which is further connected to a pyridine ring oxidized at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxidopyridin-4-yl)ethanethiol typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with thiol-containing reagents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridine N-oxides . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxidopyridin-4-yl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine N-oxide can be reduced back to pyridine under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the pyridine N-oxide.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions to form thioethers or thioesters.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine derivatives.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

2-(1-Oxidopyridin-4-yl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Oxidopyridin-4-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyridine N-oxide groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine N-oxide can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Oxidopyridin-4-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a thiol group and a pyridine N-oxide makes it a versatile compound for various applications.

Properties

CAS No.

69603-81-2

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-4-yl)ethanethiol

InChI

InChI=1S/C7H9NOS/c9-8-4-1-7(2-5-8)3-6-10/h1-2,4-5,10H,3,6H2

InChI Key

MYCDMRYLTZPKBM-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1CCS)[O-]

Origin of Product

United States

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